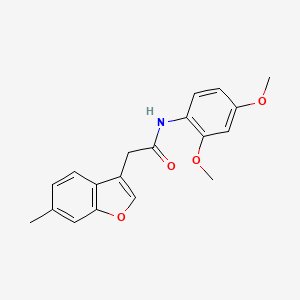

N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Description

N-(2,4-Dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group attached to the nitrogen atom and a 6-methylbenzofuran moiety linked via an acetamide bridge. For example, N-(2,4-dimethoxybenzyl)-2-(2-oxo-2H-chromen-3-yl)acetamide (14) () shares the N-(2,4-dimethoxyphenyl) group but replaces the benzofuran with a coumarin (2-oxo-chromenyl) system. Its characterization includes ¹H NMR (δ 7.81–3.49 ppm) and HRMS-ESI (m/z 324.1240 [M+H]⁺), suggesting similar analytical protocols could apply to the target compound .

Properties

Molecular Formula |

C19H19NO4 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H19NO4/c1-12-4-6-15-13(11-24-17(15)8-12)9-19(21)20-16-7-5-14(22-2)10-18(16)23-3/h4-8,10-11H,9H2,1-3H3,(H,20,21) |

InChI Key |

AZOMDLOYJXCLKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where an acyl chloride or anhydride reacts with an amine.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a substitution reaction, often using a halogenated precursor and a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using catalysts to enhance reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

Pathways: Influencing pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Pharmacological and Physicochemical Properties

- Kinase Inhibition: Compound 18 () demonstrates CK1-specific inhibition, attributed to its dihydropyrimidinone-thio linker and trifluoromethyl-benzothiazole group. The target compound’s benzofuran moiety, being less electronegative than benzothiazole, may alter binding affinity .

- Lipophilicity and Bioavailability : The 2,4-dimethoxyphenyl group in the target compound likely enhances lipophilicity compared to unsubstituted phenyl analogs (e.g., N-(6-CF₃-benzothiazol-2-yl)-2-phenylacetamide in ). Methoxy groups also improve metabolic stability by resisting oxidative degradation .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H22N2O4 |

| Molecular Weight | 434.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | AXTUGYNCIYMSCI-UHFFFAOYSA-N |

The unique combination of dimethoxyphenyl and benzofuran moieties suggests diverse pharmacological activities, particularly in the fields of anti-inflammatory and anticancer research.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. Key intermediates are prepared through various coupling reactions, often utilizing reagents such as EDCI or DCC. The final product is obtained via amide coupling under controlled conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its capacity to induce apoptosis in various cancer cell lines through mechanisms involving:

- Caspase Activation : The compound promotes the activation of caspases, critical for the apoptotic process.

- DNA Intercalation : It can intercalate within DNA structures, leading to cytotoxic effects on cancer cells .

For instance, a study reported that derivatives similar to this compound showed IC50 values ranging from 0.20 to 2.58 μM against multiple cancer cell lines, indicating potent growth inhibition .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This action could be attributed to its ability to modulate specific receptors or enzymes that play roles in inflammation .

Case Studies

- Study on Apoptosis Induction : A study conducted on A549 lung cancer cells demonstrated that treatment with the compound led to significant apoptosis through mitochondrial pathway activation. The research highlighted that phosphatidylserine exposure and cytochrome c release were evident, suggesting effective apoptosis induction mechanisms .

- Antibacterial Activity : While primarily studied for its anticancer effects, preliminary investigations into its antibacterial properties have shown moderate activity against certain bacterial strains. Further studies are required to explore these effects comprehensively .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways related to inflammation and cancer cell proliferation.

- Receptor Modulation : It has been suggested that it interacts with specific cellular receptors, potentially altering signaling pathways relevant to cell survival and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.